molecular formula C16H13Cl2IN2OS B4106675 2,5-dichloro-N-[(2-ethyl-4-iodophenyl)carbamothioyl]benzamide

2,5-dichloro-N-[(2-ethyl-4-iodophenyl)carbamothioyl]benzamide

Cat. No.: B4106675
M. Wt: 479.2 g/mol
InChI Key: DFYLYENZNNXQQY-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[(2-ethyl-4-iodophenyl)carbamothioyl]benzamide is an organic compound with a complex structure, characterized by the presence of chlorine, iodine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(2-ethyl-4-iodophenyl)carbamothioyl]benzamide typically involves multiple steps, including the introduction of chlorine and iodine atoms, as well as the formation of the carbonothioyl group. Common synthetic routes may involve:

    Halogenation: Introduction of chlorine and iodine atoms through halogenation reactions.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Thioamide Formation: Introduction of the carbonothioyl group through reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[(2-ethyl-4-iodophenyl)carbamothioyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the thioamide group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonothioyl group to a thiol or thioether.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2,5-dichloro-N-[(2-ethyl-4-iodophenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(2-ethyl-4-iodophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide: Lacks the iodine atom, which may affect its reactivity and biological activity.

    2,5-dichloro-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide: Lacks the ethyl group, potentially altering its chemical properties.

Uniqueness

2,5-dichloro-N-[(2-ethyl-4-iodophenyl)carbamothioyl]benzamide is unique due to the presence of both chlorine and iodine atoms, as well as the carbonothioyl group

Properties

IUPAC Name

2,5-dichloro-N-[(2-ethyl-4-iodophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2IN2OS/c1-2-9-7-11(19)4-6-14(9)20-16(23)21-15(22)12-8-10(17)3-5-13(12)18/h3-8H,2H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYLYENZNNXQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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